

# Physicochemical Properties & Structural Influence on Solubility

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## Compound of Interest

Compound Name: 3-Chloro-2-methyl-5-nitropyridine

CAS No.: 51984-62-4

Cat. No.: B1357394

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The solubility of a compound is intrinsically linked to its molecular structure. The principle of "like dissolves like" is the cornerstone of solubility prediction, where a solute's polarity, hydrogen bonding capability, and molecular size dictate its affinity for a given solvent.[2] **3-Chloro-2-methyl-5-nitropyridine** is a substituted pyridine, and its solubility is a composite of the contributions from its various functional groups.

- **Pyridine Ring:** A heterocyclic aromatic ring that provides a degree of polarity.
- **Chloro Group (-Cl):** An electron-withdrawing group that adds to the molecular weight and has a modest impact on polarity.
- **Methyl Group (-CH<sub>3</sub>):** A non-polar, hydrophobic group.
- **Nitro Group (-NO<sub>2</sub>):** A strongly polar, electron-withdrawing group.

The presence of the highly polar nitro group and the polar pyridine ring suggests that the molecule will not be soluble in non-polar hydrocarbon solvents. Conversely, the overall organic structure and lack of O-H or N-H bonds for hydrogen bonding suggest its solubility in water will

be very low.[2] The predicted pKa of -3.61 indicates it is an extremely weak base, meaning its solubility is unlikely to be significantly affected by pH changes in typical aqueous systems.[3]

Table 1: Physicochemical Properties of **3-Chloro-2-methyl-5-nitropyridine**

Property	Value	Source
CAS Number	22280-56-4	[3][4]
Molecular Formula	C <sub>6</sub> H <sub>5</sub> ClN <sub>2</sub> O <sub>2</sub>	[3][5]
Molecular Weight	172.57 g/mol	[3][5]
Appearance	Light beige to cream crystalline powder	[3]
Melting Point	45-50 °C	[3]
Boiling Point	145 °C @ 18 mmHg	[3]
Predicted pKa	-3.61 ± 0.10	[3]

## Solubility Profile: Qualitative and Comparative Data

Precise, publicly available quantitative solubility data for **3-chloro-2-methyl-5-nitropyridine** is limited. However, qualitative information and data from structurally analogous compounds can provide valuable guidance.

### Qualitative Observations:

- It is reported to be soluble in methanol.[2][3]
- As a class, nitropyridines are generally characterized as being insoluble in water but soluble in organic solvents such as ether.[2]

**Comparative Quantitative Data:** In the absence of direct data, we can examine the solubility of a structurally related compound, 2-chloro-5-nitroaniline, to infer a potential solubility hierarchy. While the amine group in this analog introduces hydrogen bonding capabilities not present in the target molecule, the overall polarity and aromatic system provide a useful, albeit imperfect, comparison.

Table 2: Solubility of Analog Compound 2-chloro-5-nitroaniline in Various Solvents at 298.15 K<sup>[2]</sup>

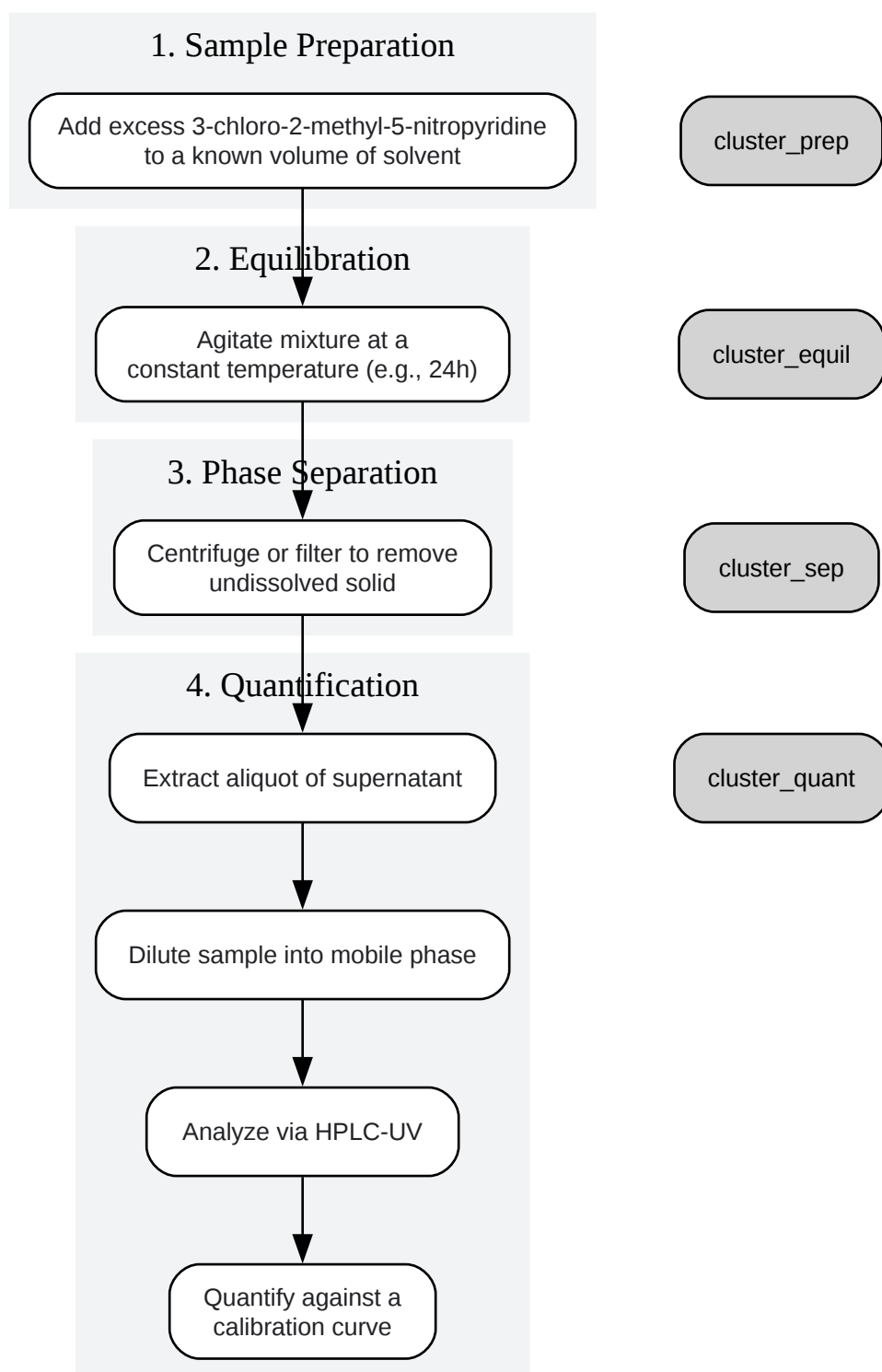
Solvent	Molar Fraction Solubility (x10 <sup>3</sup> )
N-methylpyrrolidone (NMP)	251.70
Acetone	185.60
2-Butanone	142.30
1,4-Dioxane	129.50
Ethyl Acetate	81.41
Acetonitrile	59.32
Toluene	25.73
Ethanol	20.15
n-Propanol	15.89
Methanol	14.79
1-Butanol	12.59
Isopropanol	11.22

This data is for a structurally similar compound and should be used as a directional guide only. <sup>[2]</sup> The trend shows higher solubility in polar aprotic solvents (NMP, acetone) and lower solubility in alcohols.

## Experimental Protocol for Equilibrium Solubility Determination

To generate robust and reliable solubility data, the equilibrium solubility method is the gold standard. This involves creating a saturated solution, allowing it to reach equilibrium, and then quantifying the concentration of the dissolved solute in the supernatant.

## Workflow for Solubility Determination



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Caption: Experimental workflow for determining equilibrium solubility.

## Step-by-Step Methodology

Expertise in Action: The core of a reliable solubility study is ensuring true equilibrium is reached and that only the dissolved solute is measured. Undersaturating the solution or failing to remove all solid particles are the most common sources of error.

- Preparation of Saturated Solution:
  - Add an excess amount of solid **3-chloro-2-methyl-5-nitropyridine** to a sealed vial (e.g., 20 mg of solid to 2 mL of solvent). The excess solid is critical to ensure a saturated state is achieved and maintained.
  - Use a calibrated pipette to add a precise volume of the desired solvent to the vial.
- Equilibration:
  - Seal the vials tightly to prevent solvent evaporation.
  - Place the vials in an incubator shaker or on a stirring plate with a magnetic stir bar.
  - Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A duration of 24-48 hours is typically recommended.
- Phase Separation:
  - Causality: This step is crucial to separate the saturated liquid phase (supernatant) from the undissolved solid. Failure to do so will lead to erroneously high solubility values.
  - Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.
  - Alternatively, filter the solution using a syringe filter (e.g., 0.22 μm PTFE) compatible with the solvent. Pre-saturating the filter by discarding the initial few drops is good practice to avoid loss of solute due to adsorption.
- Quantitative Analysis by HPLC-UV:

- Rationale: High-Performance Liquid Chromatography (HPLC) is a highly sensitive and versatile technique for quantifying non-volatile organic compounds like **3-chloro-2-methyl-5-nitropyridine**.<sup>[6]</sup> UV-Vis detection is suitable as the nitropyridine structure contains a strong chromophore.
- Calibration Curve Preparation: i. Prepare a stock solution of **3-chloro-2-methyl-5-nitropyridine** of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile). ii. Perform a serial dilution of the stock solution to create a series of at least five calibration standards of decreasing concentration. iii. Inject each standard into the HPLC system and record the peak area from the UV detector. iv. Plot the peak area versus concentration and perform a linear regression. The resulting R<sup>2</sup> value should be >0.999 for a valid calibration.
- Sample Analysis: i. Carefully withdraw a small, known volume of the clear supernatant from the equilibrated sample vial. ii. Dilute the aliquot with the HPLC mobile phase to a concentration that falls within the range of the calibration curve. A significant dilution is often necessary. iii. Inject the diluted sample into the HPLC system and record the peak area.
- Calculation: i. Use the linear regression equation from the calibration curve ( $y = mx + c$ , where  $y$  is peak area and  $x$  is concentration) to calculate the concentration of the diluted sample. ii. Multiply this concentration by the dilution factor to determine the original concentration in the saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.

$$\text{Solubility (mg/mL)} = \text{Calculated Concentration} \times \text{Dilution Factor}$$

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